

# Physiological Concentration of Arachidoyl Glycine in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Arachidoyl glycine				
Cat. No.:	B594029	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Arachidonoyl glycine (NAGly) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide. It is involved in a variety of physiological processes, including pain perception, inflammation, and cellular signaling. Unlike anandamide, NAGly exhibits low affinity for the classical cannabinoid receptors CB1 and CB2, mediating its effects through other targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55. Understanding the physiological concentrations of NAGly in various tissues is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on NAGly concentrations in different tissues, detailed experimental protocols for its quantification, and a description of its primary signaling pathways.

# Data Presentation: Physiological Concentrations of Arachidoyl Glycine

The concentration of **Arachidoyl glycine** varies significantly across different tissues and species. The following tables summarize the available quantitative data from peer-reviewed literature.

Table 1: Physiological Concentration of **Arachidoyl Glycine** (NAGly) in Rodent Tissues



Species	Tissue	Concentration	Method	Reference
Rat	Brain	~50 pmol/g (dry weight)	LC-MS	[1]
Rat	Spinal Cord	~140 pmol/g (dry weight)	LC-MS	[1]
Mouse	Brain	13.1 ± 2.1 pmol/g	LC-MS/MS	[2]

Note: Data on the physiological concentrations of NAGly in a wider range of peripheral tissues such as liver, kidney, skeletal muscle, and adipose tissue in rodents are not extensively reported in the current literature. However, some studies suggest that dietary lipid composition can influence the levels of N-acyl amino acids, including NAGly, in these tissues[3].

Table 2: Relative Abundance of Arachidoyl Glycine (NAGly) in Human Tissues

Species	Tissue/Fluid	Relative Abundance	Method	Reference
Human	Serum	Markedly increased during fasting compared to re-fed state	LC-MS/MS	[4]

Note: Absolute quantitative concentrations of NAGly in human tissues are not widely available. The provided data indicates relative changes under different physiological conditions.

# Experimental Protocols: Quantification of Arachidoyl Glycine

The quantification of **Arachidoyl glycine** in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources for the analysis of NAGly in tissue samples.



## **Tissue Sample Preparation**

Objective: To extract NAGly from tissue homogenates and remove interfering substances.

#### Materials:

- Tissue sample (e.g., brain, spinal cord)
- Homogenizer (e.g., bead beater, sonicator)
- Extraction solvent: Methanol/Chloroform (2:1, v/v)
- Internal standard (IS): Deuterated **Arachidoyl glycine** (NAGly-d8)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- SPE conditioning solvent: Methanol
- SPE equilibration solvent: Water
- SPE wash solvent: Water
- SPE elution solvent: Methanol
- Nitrogen evaporator
- Reconstitution solvent: Methanol/Water (70:30, v/v)

#### Procedure:

- Homogenization: Weigh the frozen tissue sample and homogenize it in the extraction solvent containing the internal standard (NAGIy-d8). The ratio of tissue to solvent should be optimized but is typically around 1:10 (w/v).
- Lipid Extraction: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the tissue debris. Collect the supernatant containing the lipid extract.
- Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge by passing
   1.0 mL of methanol through it. b. Equilibration: Equilibrate the cartridge by passing 1.0 mL of



water through it. c. Sample Loading: Load the lipid extract onto the SPE cartridge. d. Washing: Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities. e. Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.

 Drying and Reconstitution: Evaporate the eluted fractions to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 μL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

# LC-MS/MS Analysis

Objective: To separate and quantify **Arachidoyl glycine** using liquid chromatography-tandem mass spectrometry.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

#### **Chromatographic Conditions:**

- Column: A reversed-phase column, such as a Zorbax SB-CN (2.1 x 100 mm, 3.5  $\mu$ m), is suitable.
- Mobile Phase A: 10 mM Ammonium acetate in water.
- Mobile Phase B: 100% Methanol.
- Flow Rate: 300 μL/min.
- Gradient Elution:
  - 0-0.5 min: 45% B (isocratic)
  - 0.5-1.0 min: Increase to 70% B



- (Further gradient steps should be optimized based on the specific system and to ensure separation from other analytes).
- Injection Volume: 5-10 μL.
- Column Temperature: 40°C.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - NAGly: Precursor ion (m/z) 362.3 → Product ion (m/z) 76.1
  - NAGly-d8 (IS): Precursor ion (m/z) 370.3 → Product ion (m/z) 84.1
- Optimization: The fragmentor voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Workflow Diagram for NAGly Quantification



Click to download full resolution via product page

Experimental workflow for the quantification of **Arachidoyl glycine**.

# **Signaling Pathways of Arachidoyl Glycine**

**Arachidoyl glycine** exerts its biological effects primarily through the activation of G protein-coupled receptors GPR18 and GPR55.

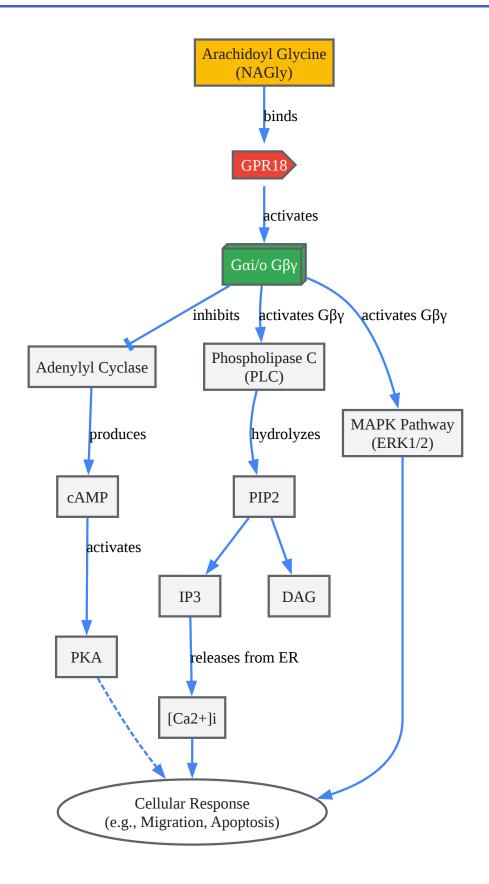


## **GPR18 Signaling Pathway**

GPR18 is considered a primary receptor for NAGly. Its activation leads to complex downstream signaling cascades that can vary depending on the cell type. The signaling is often initiated through the coupling of Gai/o proteins.

- Gαi/o Coupling: Activation of GPR18 by NAGly leads to the dissociation of the Gαi/o subunit from the Gβy complex.
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels and Kinases: The Gβy subunit can directly modulate the activity
  of ion channels and other effector enzymes, such as phospholipase C (PLC) and
  phosphoinositide 3-kinase (PI3K).
- MAPK Activation: GPR18 activation has been shown to lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, which can influence gene expression and cell proliferation.
- Intracellular Calcium Mobilization: In some cellular contexts, GPR18 activation can lead to an increase in intracellular calcium concentrations.





Click to download full resolution via product page

Simplified signaling pathway of GPR18 activation by Arachidoyl glycine.

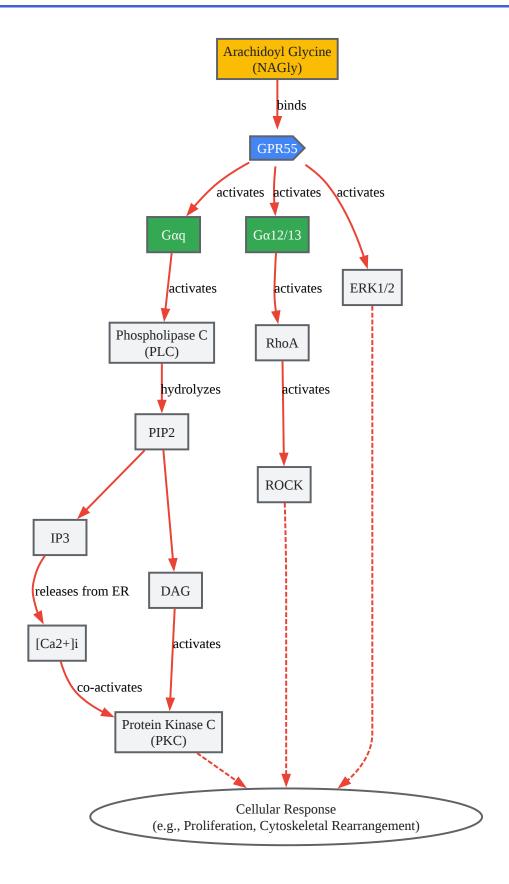


## **GPR55 Signaling Pathway**

GPR55 is another receptor target for NAGly. Its activation primarily involves  $G\alpha q$  and  $G\alpha 12/13$  proteins, leading to robust increases in intracellular calcium and activation of the RhoA pathway.

- Gαq and Gα12/13 Coupling: Upon NAGly binding, GPR55 activates Gαq and Gα12/13 proteins.
- Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
- RhoA Activation: The Gα12/13 pathway leads to the activation of the small GTPase RhoA.
- Downstream Effects: Increased intracellular calcium and RhoA activation lead to a variety of cellular responses, including the activation of protein kinase C (PKC), modulation of cytoskeletal dynamics, and activation of transcription factors. GPR55 activation also leads to the phosphorylation of ERK1/2.





Click to download full resolution via product page

Simplified signaling pathway of GPR55 activation by Arachidoyl glycine.



### Conclusion

This technical guide provides a summary of the current understanding of the physiological concentrations of **Arachidoyl glycine** in various tissues, detailed protocols for its quantification, and an overview of its major signaling pathways. While data on NAGly levels in central nervous system tissues are available, further research is needed to establish a comprehensive profile of its concentrations in peripheral tissues across different species. The provided experimental protocols offer a robust framework for researchers aiming to quantify this important lipid mediator. A deeper understanding of NAGly's tissue distribution and signaling mechanisms will be instrumental in advancing our knowledge of its physiological roles and in the development of new therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physiological Concentration of Arachidoyl Glycine in Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594029#physiological-concentration-of-arachidoyl-glycine-in-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com